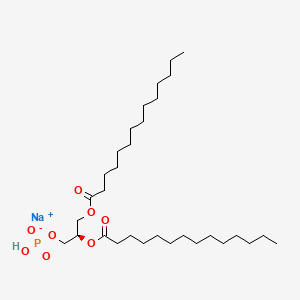

1,2-ジミリストイル-sn-グリセロ-3-リン酸ナトリウム塩

説明

1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt is a synthetic phospholipid compound. It is an anionic phospholipid containing two myristic acid chains (14:0) attached to the glycerol backbone. This compound is commonly used in biochemical and biophysical research due to its unique properties and structural similarity to natural phospholipids found in biological membranes .

科学的研究の応用

1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.

Biology: Employed in the study of membrane proteins and their interactions with lipids.

Medicine: Utilized in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.

Industry: Applied in the production of artificial membranes and as a standard in lipid analysis

生化学分析

Cellular Effects

It is known to be used in lipid bilayer studies and biological systems , which implies that it may have some influence on cell function.

Molecular Mechanism

It is known to be used in lipid bilayer studies and biological systems , which suggests that it may exert its effects at the molecular level.

準備方法

Synthetic Routes and Reaction Conditions

1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt can be synthesized through the esterification of glycerol with myristic acid, followed by phosphorylation. The reaction typically involves the following steps:

Esterification: Glycerol is reacted with myristic acid in the presence of a catalyst such as sulfuric acid to form 1,2-dimyristoyl-sn-glycerol.

Phosphorylation: The resulting 1,2-dimyristoyl-sn-glycerol is then phosphorylated using phosphorus oxychloride (POCl3) or phosphoric acid to form 1,2-dimyristoyl-sn-glycero-3-phosphate.

Neutralization: The final product is neutralized with sodium hydroxide to obtain the sodium salt form.

Industrial Production Methods

Industrial production of 1,2-dimyristoyl-sn-glycero-3-phosphate, sodium salt follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large quantities of glycerol and myristic acid are esterified in industrial reactors.

Phosphorylation and Neutralization: The esterified product is phosphorylated and neutralized in controlled conditions to ensure high purity and yield.

化学反応の分析

Types of Reactions

1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of glycerol and myristic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, resulting in the formation of peroxides and other oxidative products.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2).

Substitution: Nucleophiles like amines or alcohols.

Major Products Formed

Hydrolysis: Glycerol and myristic acid.

Oxidation: Peroxides and other oxidative derivatives.

Substitution: Various phospholipid derivatives.

作用機序

The mechanism of action of 1,2-dimyristoyl-sn-glycero-3-phosphate, sodium salt involves its integration into lipid bilayers, where it can influence membrane properties such as fluidity and permeability. The compound interacts with membrane proteins and other lipids, affecting their function and behavior. Its anionic nature allows it to participate in electrostatic interactions with positively charged molecules, influencing various cellular processes .

類似化合物との比較

1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt can be compared with other similar phospholipids:

1,2-Dipalmitoyl-sn-glycero-3-phosphate, sodium salt: Contains palmitic acid (16:0) chains instead of myristic acid, resulting in different physical properties.

1,2-Dioleoyl-sn-glycero-3-phosphate, sodium salt: Contains oleic acid (18:1) chains, which introduce unsaturation and affect membrane fluidity.

1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Similar structure but with a choline head group instead of phosphate, leading to different interactions and applications.

Conclusion

1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt is a versatile compound with significant applications in scientific research. Its unique properties and structural similarity to natural phospholipids make it an essential tool in the study of lipid behavior, membrane interactions, and drug delivery systems.

特性

IUPAC Name |

sodium;[(2R)-2,3-di(tetradecanoyloxy)propyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H61O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2;/h29H,3-28H2,1-2H3,(H2,34,35,36);/q;+1/p-1/t29-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSPGYHFNIKQIP-XXIQNXCHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H60NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677131 | |

| Record name | Sodium (2R)-2,3-bis(tetradecanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80724-31-8 | |

| Record name | 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080724318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (2R)-2,3-bis(tetradecanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM 1,2-DIMYRISTOYL-SN-GLYCERO-3-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU2G8SQ17V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。